molecular formula C7H15NO3S B2406790 Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate CAS No. 2309310-81-2

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate

Cat. No.: B2406790
CAS No.: 2309310-81-2
M. Wt: 193.26
InChI Key: WTBLTHYYYHNMGV-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a carbamate group attached to a hydroxy-methylsulfanylbutyl chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate typically involves the reaction of methyl carbamate with 2-hydroxy-4-methylsulfanylbutylamine. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate involves the inhibition of specific enzymes by carbamylation of the active site. This modification can disrupt the normal function of the enzyme, leading to various biological effects. The molecular targets often include enzymes with nucleophilic active sites, such as acetylcholinesterase.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate
  • Methyl N-(2-hydroxy-4-ethylsulfanylbutyl)carbamate

Uniqueness

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate is unique due to the presence of both hydroxy and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other carbamates. This dual functionality allows for a broader range of applications and interactions in various chemical and biological systems.

Properties

IUPAC Name

methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-7(10)8-5-6(9)3-4-12-2/h6,9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBLTHYYYHNMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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